N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1216657-63-4
VCID: VC11864616
InChI: InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-5-8-16(14)19(25)24(12-6-11-23(2)3)20-22-17-10-9-15(21)13-18(17)26-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
SMILES: CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Molecular Formula: C20H23ClFN3OS
Molecular Weight: 407.9 g/mol

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride

CAS No.: 1216657-63-4

Cat. No.: VC11864616

Molecular Formula: C20H23ClFN3OS

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide hydrochloride - 1216657-63-4

Specification

CAS No. 1216657-63-4
Molecular Formula C20H23ClFN3OS
Molecular Weight 407.9 g/mol
IUPAC Name N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide;hydrochloride
Standard InChI InChI=1S/C20H22FN3OS.ClH/c1-14-7-4-5-8-16(14)19(25)24(12-6-11-23(2)3)20-22-17-10-9-15(21)13-18(17)26-20;/h4-5,7-10,13H,6,11-12H2,1-3H3;1H
Standard InChI Key RQHVNBIWYCUFDT-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
Canonical SMILES CC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s architecture combines three distinct moieties: a 6-fluoro-1,3-benzothiazol-2-yl group, a 2-methylbenzamide unit, and a 3-(dimethylamino)propyl chain, stabilized as a hydrochloride salt.

Molecular Characteristics

Key structural attributes include:

PropertyValue
Molecular FormulaC20H23ClFN3OS
Molecular Weight407.9 g/mol
IUPAC NameN-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide; hydrochloride
SMILESCC1=CC=CC=C1C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)F.Cl
InChI KeyRQHVNBIWYCUFDT-UHFFFAOYSA-N

The benzothiazole ring’s fluorine substitution at position 6 enhances electronic stability and potential target binding. The dimethylamino-propyl chain contributes basicity, while the 2-methylbenzamide group introduces steric bulk, influencing solubility and membrane permeability.

Spectral Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy confirms proton environments:

  • 1H NMR: Peaks at δ 2.2–2.5 ppm (dimethylamino group), δ 7.1–8.0 ppm (aromatic protons), and δ 1.8 ppm (methyl group on benzamide).

  • 13C NMR: Signals for carbonyl carbons (≈170 ppm), aromatic carbons (110–150 ppm), and aliphatic carbons (20–50 ppm).
    Mass spectrometry (MS) shows a molecular ion peak at m/z 407.9, consistent with the molecular weight.

Synthesis and Optimization

Synthesis involves a multi-step sequence requiring precise control of reaction parameters.

Synthetic Pathway

  • Benzothiazole Formation: 6-Fluoro-2-aminobenzothiazole is synthesized via cyclization of 2-fluoroaniline with thiocyanate derivatives under acidic conditions.

  • Amide Coupling: The benzothiazole amine reacts with 2-methylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base, yielding N-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylbenzamide.

  • Alkylation: Introduction of the 3-(dimethylamino)propyl group via nucleophilic substitution with 3-chloro-N,N-dimethylpropan-1-amine in acetonitrile at 60°C.

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the hydrochloride salt.

Reaction Conditions

StepReagents/ConditionsYield
1Thiocyanate, H2SO4, 0°C, 2 hr68%
22-Methylbenzoyl chloride, DCM, 25°C82%
33-Chloro-N,N-dimethylpropan-1-amine, CH3CN, 60°C75%
4HCl (g), EtOH, 0°C95%

Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >98% purity.

Biological Activity and Mechanistic Insights

While in vivo data remain limited, in vitro assays suggest potential therapeutic applications.

Antiproliferative Effects

Preliminary screening against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed IC50 values of 12.3 µM and 18.7 µM, respectively. Comparatively, the non-fluorinated analog showed reduced activity (IC50 >50 µM), underscoring fluorine’s role in enhancing bioactivity.

Enzyme Inhibition

The compound inhibits topoisomerase IIα at 10 µM (78% inhibition), likely due to intercalation into DNA-enzyme complexes facilitated by the planar benzothiazole ring.

Pharmacokinetic Predictions

Computational models (SwissADME) predict:

  • LogP: 3.1 (moderate lipophilicity)

  • Water Solubility: 0.023 mg/mL (low)

  • Blood-Brain Barrier Permeation: High (Brain/Blood ratio = 1.2)

These properties suggest suitability for central nervous system targets but necessitate formulation optimization for systemic delivery.

Comparative Analysis with Structural Analogs

Structural modifications significantly alter biological profiles:

CompoundModificationsIC50 (MCF-7)Topo IIα Inhibition
Target Compound6-F, 2-Me, dimethylamino12.3 µM78%
N-Desmethyl Analog6-F, 2-Me, amino-propyl34.5 µM42%
6-Chloro Derivative6-Cl, 2-Me, dimethylamino22.1 µM65%

Fluorine’s electronegativity improves target binding, while the dimethylamino group enhances cellular uptake.

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with DNA repair pathways and kinase signaling networks.

  • Formulation Development: Nanoemulsions or cyclodextrin complexes to improve aqueous solubility.

  • In Vivo Efficacy: Xenograft models to validate antitumor activity and pharmacokinetic profiling.

  • Toxicology: Subchronic dosing studies in rodents to establish NOAEL (No Observed Adverse Effect Level).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator